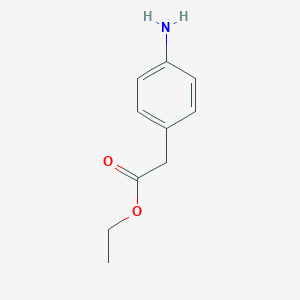

Ethyl 4-Aminophenylacetate

Descripción

Ethyl acetate is the acetate ester formed between acetic acid and ethanol. It has a role as a polar aprotic solvent, an EC 3.4.19.3 (pyroglutamyl-peptidase I) inhibitor, a metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester, an ethyl ester and a volatile organic compound.

Ethyl Acetate is a natural product found in Angelica gigas, Plumeria rubra, and other organisms with data available.

Ethyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022001 | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor. | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10% | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, volatile, Colorless liquid | |

CAS No. |

141-78-6 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76845O8NMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AH52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational Significance in Synthetic Organic Chemistry

Ethyl 4-aminophenylacetate serves as a cornerstone intermediate in synthetic organic chemistry, primarily owing to the presence of two key reactive sites: the amino group and the ester functionality. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various organic compounds.

The synthesis of this compound itself is well-established and can be achieved through several efficient methods. A common approach involves the direct esterification of 4-aminophenylacetic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or boron trifluoride etherate. smolecule.comprimescholars.comprepchem.com Another prevalent method is the reduction of the nitro group of ethyl 4-nitrophenylacetate, often accomplished through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. chemicalbook.com Microwave-assisted synthesis using lipase (B570770) enzymes like Novozyme 435 has also been reported as an efficient and environmentally friendly alternative. mdpi.comingentaconnect.comresearchgate.netresearchgate.net

Once synthesized, this compound becomes a valuable scaffold for further molecular elaboration. The primary amino group is a potent nucleophile, readily participating in a variety of bond-forming reactions. For instance, it can undergo acylation with acyl chlorides or anhydrides to form amides, a fundamental transformation in the synthesis of many biologically active molecules. smolecule.comgoogle.com It can also be subjected to nucleophilic substitution reactions with various electrophiles, enabling the introduction of diverse substituents onto the aromatic ring's amino group. nih.gov

The ester group, on the other hand, can be hydrolyzed back to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. nih.gov This flexibility allows for the sequential modification of the molecule at different positions, providing a strategic advantage in multi-step syntheses.

The utility of this compound as a synthetic building block is particularly evident in the construction of heterocyclic compounds. These cyclic structures are prevalent in many pharmaceuticals and agrochemicals. For example, it is a key component in the synthesis of pyrazole (B372694) derivatives, which are known to exhibit a wide range of biological activities, including as fungicides, insecticides, and herbicides. rdd.edu.iq Furthermore, it has been employed in the synthesis of pyrrolidine (B122466) derivatives through cyclization reactions. researchgate.net

Table 1: Common Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Esterification (Synthesis) | 4-Aminophenylacetic acid, Ethanol, Acid catalyst (e.g., H₂SO₄) | This compound | smolecule.comprimescholars.comprepchem.com |

| Reduction (Synthesis) | Ethyl 4-nitrophenylacetate, H₂, Pd/C | This compound | chemicalbook.com |

| Acylation | Acyl chlorides or Anhydrides | N-Acylated derivatives | smolecule.comgoogle.com |

| Nucleophilic Substitution | Alkyl halides, Chloro-heterocycles | N-Substituted derivatives | nih.gov |

| Hydrolysis | Acid or Base | 4-Aminophenylacetic acid | nih.gov |

| Heterocycle Formation | Diketones, etc. | Pyrazole derivatives | rdd.edu.iq |

Strategic Relevance in Medicinal Chemistry and Drug Discovery

Catalytic Hydrogenation Approaches for Amino Group Reduction

The reduction of a nitro group to an amino group is a pivotal step in the synthesis of this compound from its nitro precursor, ethyl 4-nitrophenylacetate. Catalytic hydrogenation stands out as a primary method for this transformation, offering high efficiency and selectivity under various conditions.

Palladium-Catalyzed Reductions of Nitro Phenylacetate Precursors

Palladium-based catalysts are widely employed for the hydrogenation of nitroarenes due to their exceptional activity and selectivity. iitm.ac.in The use of palladium on a carbon support (Pd/C) is a common practice for this type of reduction. libretexts.org This heterogeneous catalyst facilitates the reaction between hydrogen gas and the nitro compound, leading to the formation of the corresponding amine. The process involves the adsorption of the nitro compound and hydrogen onto the palladium surface, where the reduction takes place. libretexts.org

In a typical procedure, ethyl 4-nitrophenylacetate is dissolved in a suitable solvent, such as ethanol (B145695), and subjected to hydrogenation in the presence of a Pd/C catalyst. The reaction is generally carried out at room temperature and atmospheric or slightly elevated pressure of hydrogen. The selection of the solvent can be crucial; protic solvents like methanol (B129727) and ethanol have been shown to be effective, potentially due to their ability to improve the solubility of hydrogen. nih.gov The efficiency of the reduction can be very high, with yields often exceeding 90%.

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| H₂/Pd-C | Ethyl 2-(4-acetyl-2-nitrophenyl)acetate | Ethyl 2-(4-acetyl-2-aminophenyl)acetate | 85–92% | |

| H₂/Pd-C | Ethyl 4-nitrophenylacetate | This compound | High |

This table showcases the effectiveness of Palladium-catalyzed reductions in producing amino derivatives from nitro precursors.

Exploration of Other Catalytic Systems

While palladium catalysts are highly effective, research has also explored other catalytic systems for the reduction of nitroarenes. These include other platinum group metals like platinum and rhodium, which are also excellent hydrogenation catalysts. iitm.ac.in Nickel-based catalysts, particularly Raney nickel, are also utilized for such reductions. libretexts.org

Another approach involves the use of metal-acid systems, such as iron in the presence of hydrochloric acid (Fe/HCl). This method provides an alternative to catalytic hydrogenation and can be advantageous in certain contexts. The reaction proceeds through a series of electron transfer steps involving the metal and protonation by the acid, ultimately leading to the formation of the amine.

Furthermore, the development of novel catalyst supports and the use of metal clusters are areas of active research. For instance, platinum clusters supported on nanodiamond@graphite (ND@G) have demonstrated exceptional activity for the hydrogenation of dinitroarenes, suggesting potential applicability for the synthesis of this compound. nih.gov

Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, have been successfully employed in the synthesis of this compound, primarily through the esterification of 4-aminophenylacetic acid.

Lipase-Mediated Esterification of Aminophenylacetic Acid

Lipases are hydrolases that can catalyze the formation of ester bonds in non-aqueous environments. mdpi.com This capability has been harnessed for the synthesis of this compound from 4-aminophenylacetic acid and ethanol. Several commercially available lipases have been screened for this reaction, with Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, often showing the highest activity. researchgate.netingentaconnect.com

The esterification reaction is typically carried out in an organic solvent, such as toluene (B28343). researchgate.netingentaconnect.com Key parameters that influence the reaction rate and yield include temperature, catalyst loading, and the molar ratio of the reactants. Optimization of these parameters is crucial for achieving high conversion rates. researchgate.net The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the alcohol. mdpi.com

| Enzyme | Substrates | Product | Key Findings | Reference |

| Novozym 435 | 4-Aminophenylacetic Acid, Ethanol | This compound | Most active among screened lipases. | researchgate.netingentaconnect.com |

| Novozym 435 | Formic Acid, Phenethyl Alcohol | Phenethyl Formate | Optimized conditions led to 95.92% conversion. | mdpi.com |

This table highlights the application of lipases in the synthesis of esters, including the precursor to this compound.

Enzyme Engineering and Optimization for Enhanced Synthesis

To improve the efficiency and substrate scope of biocatalysts, researchers are increasingly turning to enzyme engineering. nih.gov Techniques like directed evolution and rational design can be used to create enzyme variants with enhanced stability, activity, and selectivity. mdpi.comnih.gov

For instance, the S146A variant of p-hydroxyphenylacetate 3-hydroxylase (HPAH) from Acinetobacter baumannii showed improved activity on 4-aminophenylacetic acid compared to the wild-type enzyme. nih.gov While this specific example relates to a hydroxylation reaction, it demonstrates the potential of protein engineering to tailor enzymes for specific non-natural substrates. nih.govresearchgate.net By modifying the active site of a lipase, it may be possible to enhance its affinity for 4-aminophenylacetic acid and ethanol, thereby increasing the rate of this compound synthesis. Genetic engineering techniques have opened up avenues for developing customized lipases with improved efficacy for the production of drug intermediates through greener processes. mdpi.comresearchgate.net

Microwave-Assisted Synthesis Strategies for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net It allows for rapid and uniform heating, which can dramatically reduce reaction times and improve yields. mdpi.com

In the context of this compound synthesis, microwave assistance has been successfully applied to the lipase-mediated esterification of 4-aminophenylacetic acid. researchgate.netingentaconnect.com Studies have shown a synergistic effect between microwave irradiation and the enzymatic reaction, leading to a significant increase in the initial reaction rate compared to conventional heating. researchgate.netingentaconnect.com For example, in the synthesis of ethyl 2-(4-aminophenyl) acetate (B1210297) using Novozyme 435, the initial rate was improved by approximately 1.28 times under microwave irradiation. researchgate.net This acceleration is attributed to the efficient energy transfer from the microwaves to the solvent and reactants, leading to faster attainment of the optimal reaction temperature.

| Synthesis Method | Reactants | Catalyst | Conditions | Yield (%) | Key Advantage | Reference |

| Microwave-Assisted Esterification | 4-Aminophenylacetic Acid, Ethanol | Novozym 435 | Toluene, Microwave Irradiation | - | Significant rate enhancement | researchgate.netingentaconnect.com |

| Conventional Heating | 4-Aminophenylacetic Acid, Ethanol | Novozym 435 | Toluene, Conventional Heating | - | Slower reaction rate | researchgate.netingentaconnect.com |

| Microwave-Assisted Amide Synthesis | - | - | 100–150°C, 30–60 minutes | 85–90% | Reduced reaction time |

This table compares microwave-assisted synthesis with conventional methods, demonstrating the enhanced efficiency of the former.

The kinetic modeling of the microwave-assisted enzymatic synthesis of this compound has shown that the reaction follows a Ping-Pong bi-bi mechanism. ingentaconnect.com This understanding of the reaction kinetics allows for further optimization of the process. The application of microwave technology in biocatalytic synthesis represents a significant step towards more efficient and sustainable chemical production. mdpi.comresearchgate.net

Chemoenzymatic Synthetic Pathway Development

The integration of enzymatic catalysts into chemical synthesis, known as a chemoenzymatic approach, offers high selectivity and mild reaction conditions. A notable development in the synthesis of this compound involves the use of lipase enzymes.

Detailed Research Findings:

Researchers have successfully demonstrated the synthesis of Ethyl 2-(4-aminophenyl)acetate (B8474992) from its corresponding acid, 4-aminophenylacetic acid, utilizing lipase under microwave irradiation. mdpi.com Specifically, Novozym 435, an immobilized form of lipase B from Candida antarctica, has been identified as an effective catalyst for this esterification. mdpi.comsmolecule.com The use of an organic solvent like toluene facilitates this conversion. mdpi.com

The advantages of using immobilized enzymes such as Novozym 435 are significant. They exhibit high catalytic efficiency and stability, which allows for their recovery and reuse over multiple reaction cycles, making the process more cost-effective and environmentally friendly. nih.gov Optimization of reaction parameters, such as temperature, is crucial; for many lipase-catalyzed reactions, temperatures around 60°C are optimal to maximize yield while avoiding enzyme denaturation. nih.gov This enzymatic method stands out for its high regioselectivity, proceeding under milder conditions than many traditional chemical esterification processes. smolecule.com

Table 1: Chemoenzymatic Synthesis of this compound

| Parameter | Details | Source(s) |

|---|---|---|

| Reaction Type | Enzymatic Esterification | mdpi.comsmolecule.com |

| Starting Material | 4-Aminophenylacetic acid | mdpi.com |

| Enzyme | Novozym 435 (Immobilized Lipase) | mdpi.comsmolecule.com |

| Key Features | Microwave-assisted reaction | mdpi.com |

| Solvent | Toluene | mdpi.com |

| Advantages | High selectivity, mild conditions, reusable catalyst | smolecule.comnih.gov |

Design and Development of Novel Synthetic Routes

The quest for sustainable and green chemical manufacturing has spurred the design of new synthetic pathways for this compound. These routes range from innovative biotechnological methods to highly optimized chemical processes.

Detailed Research Findings:

A groundbreaking approach involves the fermentative production of 4-aminophenylacetate from glucose using genetically engineered Escherichia coli. researchgate.netdntb.gov.ua Scientists have constructed artificial metabolic pathways in E. coli that first convert glucose into the intermediate 4-aminophenylalanine (4-APhe) with a production yield of 17% from glucose. researchgate.net Subsequently, other engineered pathways convert 4-APhe into 4-aminophenylacetate with a high molar yield of 90%. researchgate.netdntb.gov.ua This bio-based platform represents a significant shift from petroleum-based synthesis to a renewable, microbial production method. researchgate.net

In parallel, traditional chemical syntheses have been refined for efficiency and yield. The most common and highly optimized chemical route is the catalytic hydrogenation of Ethyl 4-nitrophenylacetate . This method typically employs a palladium on activated carbon (Pd/C) catalyst. smolecule.com In a representative procedure, the reaction is carried out in methanol at room temperature under hydrogen pressure for approximately 4 hours, achieving a quantitative yield of this compound. smolecule.com This process is valued for its high efficiency and the clean conversion of the nitro group to the desired amine. smolecule.com

Table 2: Comparison of Novel Synthetic Routes for this compound

| Parameter | Fermentative Production | Catalytic Hydrogenation |

|---|---|---|

| Starting Material | Glucose | Ethyl 4-nitrophenylacetate |

| Catalyst/System | Genetically engineered E. coli | 10% Palladium on Carbon (Pd/C) with H₂ |

| Solvent | Fermentation medium | Methanol |

| Reaction Time | Not specified | ~4 hours |

| Yield | 90% molar yield (from 4-aminophenylalanine) | Quantitative |

| Key Advantage | Uses renewable feedstock (glucose) | High efficiency and quantitative yield |

| Source(s) | researchgate.netdntb.gov.ua | smolecule.com |

Chemical Transformations and Reaction Pathways of Ethyl 4 Aminophenylacetate

Ester Hydrolysis and Related Cleavage Reactions

The ester functional group in ethyl 4-aminophenylacetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 4-aminophenylacetic acid and ethanol (B145695). google.com This transformation is typically carried out under acidic or basic conditions. epa.gov In an acidic environment, the reaction is catalyzed by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. epa.gov Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon in a process known as saponification. epa.gov The rate of hydrolysis can be influenced by temperature and the concentration of the acid or base catalyst. smolecule.com For instance, the hydrolysis of the ester can be achieved by stirring with 2N sodium hydroxide at room temperature. google.com

Enzymatic hydrolysis of esters, including those of aminophenylacetate derivatives, is also a known transformation. nih.govnih.gov Enzymes like lipases and esterases can catalyze the cleavage of the ester bond under mild conditions. nih.gov

Reactions Involving the Aromatic Primary Amine Functionality

The primary aromatic amine group is a key site for a multitude of chemical reactions, enabling the synthesis of a diverse array of derivatives.

Acylation Reactions (e.g., Amide and Carbamate (B1207046) Formation)

The amino group of this compound readily undergoes acylation to form amides. This reaction typically involves treating the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640). google.commasterorganicchemistry.comlibretexts.org For example, the reaction of this compound with acetic anhydride in ethyl acetate (B1210297) yields ethyl 4-acetylaminophenylacetate. google.com Similarly, reaction with isobutyryl chloride or n-butyryl chloride in the presence of a base like sodium hydroxide results in the formation of the corresponding N-acylated products. google.com

Carbamate formation is another important acylation reaction. This can be achieved by reacting this compound with chloroformates. For instance, treatment with phenylchloroformate in the presence of pyridine (B92270) yields 4-((phenoxycarbonyl) amino) phenylacetate (B1230308). redalyc.orgredalyc.org Carbamates are often stable compounds and are utilized in various synthetic applications. sigmaaldrich.comnih.gov

| Reagent | Product | Reaction Type |

| Acetic Anhydride | Ethyl 4-acetylaminophenylacetate | Amide Formation |

| Isobutyryl Chloride | Ethyl 4-(isobutyrylamino)phenylacetate | Amide Formation |

| n-Butyryl Chloride | Ethyl 4-(n-butyrylamino)phenylacetate | Amide Formation |

| Phenylchloroformate | 4-((Phenoxycarbonyl) amino) phenylacetate | Carbamate Formation |

Nucleophilic Substitution Reactions Utilizing the Amino Group

The amino group of this compound can act as a nucleophile in substitution reactions. nih.govnih.gov It can displace leaving groups on other molecules to form new carbon-nitrogen bonds. For example, it can react with compounds containing a suitable leaving group, such as a halogen, in the presence of a base. nih.gov These reactions are fundamental in building more complex molecular architectures. For instance, this compound has been used in nucleophilic substitution reactions with chlorinated pyrimidines to generate intermediates for the synthesis of kinase inhibitors. nih.govnih.gov

Derivatization for Prodrug Development

This compound and its derivatives are valuable scaffolds in the development of prodrugs. redalyc.org A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. The chemical functionalities of this compound allow for the attachment of promoieties that can be cleaved in vivo to release the active drug. For example, the amino group can be acylated to form amides or carbamates that are designed to be hydrolyzed under physiological conditions. redalyc.orgnih.gov This strategy can be used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or targeting to specific tissues. redalyc.org

Modifications and Functionalization of the Phenylacetate Moiety

The phenylacetate portion of this compound can also be chemically modified. The aromatic ring can undergo electrophilic substitution reactions, although the activating and ortho-, para-directing amino group often dictates the position of substitution. For instance, iodination of the aromatic ring can occur, leading to compounds like ethyl 2-(4-amino-3-iodophenyl)acetate. lookchem.com The methylene (B1212753) group adjacent to the carbonyl can also be a site for functionalization, for example, through alkylation reactions. google.com

Exploration of Complex Chemical Functionalization Strategies

More complex functionalization strategies have been employed to create novel derivatives of this compound for various applications, particularly in medicinal chemistry. nih.gov This includes multi-step synthetic sequences to build intricate molecular architectures. For example, the amino group can be used as a handle to attach larger molecular fragments through amide bond formation using coupling reagents. nih.gov The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other amines to create a wide range of amides. nih.gov These strategies are crucial in the synthesis of targeted therapies and other advanced materials. nih.goviiarjournals.org

Applications of Ethyl 4 Aminophenylacetate As a Key Chemical Building Block

Precursor in Pharmaceutical Agent Synthesis

The unique bifunctional nature of Ethyl 4-aminophenylacetate makes it an important intermediate in the production of numerous pharmaceutical agents. smolecule.comlookchem.com It serves as a foundational component for constructing the core structures of drugs targeting a range of diseases.

This compound is a well-established intermediate in the synthesis of the disease-modifying anti-rheumatic drug (DMARD), Actarit. mdpi.comingentaconnect.comresearchgate.net Actarit is used in the management of rheumatoid arthritis, and its synthesis leverages the structure of this compound as a starting point. smolecule.com The production process involves the acylation of this compound. For instance, reacting it with isobutyryl chloride or n-butyryl chloride yields intermediates like ethyl 4-(isobutyrylamino)phenylacetate and 4-(n-butyrylamino)phenylacetate, respectively. google.com

Research has also explored more efficient and environmentally friendly methods for its synthesis. One such method involves the use of the enzyme Novozyme 435, a lipase (B570770), to catalyze the esterification of 4-aminophenylacetic acid in toluene (B28343), which can be enhanced by microwave irradiation. mdpi.comingentaconnect.com This biocatalytic approach highlights the ongoing efforts to optimize the production of this key pharmaceutical precursor. mdpi.com

| Precursor | Reagent | Product/Intermediate | Application |

| This compound | Isobutyryl chloride | Ethyl 4-(isobutyrylamino)phenylacetate | Actarit Synthesis google.com |

| This compound | n-Butyryl chloride | Ethyl 4-(n-butyrylamino)phenylacetate | Actarit Synthesis google.com |

| 4-Aminophenylacetic acid | Ethanol (B145695) (with Novozyme 435) | This compound | Actarit Synthesis ingentaconnect.com |

The scaffold of this compound is integral to the development of novel anticancer agents. Its derivatives have shown potential in inhibiting cancer cell growth. biosynth.com For example, it is used as a starting material for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, which act as inhibitors for specific kinases implicated in cancer, such as the RET kinase involved in non-small cell lung cancer. nih.gov

In another approach, the compound is used to create prodrugs of established chemotherapy agents like doxorubicin (B1662922). redalyc.orgredalyc.org By conjugating doxorubicin to a carrier molecule derived from 4-aminophenylacetate, researchers aim to improve the drug's targeting to tumor cells and minimize dose-related toxic side effects. redalyc.orgredalyc.org The presence of nitro and amino groups in related phenylacetate (B1230308) structures is believed to contribute to their interactions with cellular targets, potentially leading to anticancer effects. smolecule.com

Receptor tyrosine kinases (RTKs) are crucial targets in oncology, and this compound plays a role in creating inhibitors for these enzymes. nih.govgoogle.com It is a key building block for various classes of kinase inhibitors. For example, it is used in the synthesis of pyrrolo[2,3-d]pyrimidine-based inhibitors of the RET receptor tyrosine kinase. nih.gov The synthesis involves a nucleophilic substitution reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl 2-(4-aminophenyl)acetate (B8474992) to yield a core intermediate. nih.gov

Furthermore, the compound has been utilized in the synthesis of inhibitors for FMS-like tyrosine kinase 3 (FLT3), another important target in certain types of leukemia. researchgate.net The process involves reacting ethyl 4-aminophenyl acetate (B1210297) with 4,6-dichloropyrimidine (B16783) to form a key intermediate, ethyl 2-(4-(6-chloropyrimidin-4-yl)amino)phenyl)acetate. researchgate.net Patents for other tyrosine kinase inhibitors also describe synthetic routes that utilize this compound as a starting material. google.com

A prodrug is an inactive compound that is converted into an active drug within the body. This compound and its derivatives are valuable in the design of such formulations. The goal of using a prodrug strategy is often to improve a drug's properties, such as solubility, stability, or targeted delivery.

A specific application is in cancer therapy, where doxorubicin has been linked to carrier molecules via a carbamate (B1207046) bond derived from 4-aminophenylacetate. redalyc.orgredalyc.org These prodrugs are designed to be stable at the neutral pH of blood but release the active doxorubicin in the slightly acidic environment of a tumor, thereby concentrating the therapeutic effect where it is most needed. redalyc.org The ester and amide functionalities present in derivatives of this compound are often exploited to create these cleavable linkages. ijper.org

Construction of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are a cornerstone of medicinal chemistry. This compound serves as a versatile precursor for constructing a variety of these ring systems.

Its utility is demonstrated in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of heterocyclic compounds with significant biological activity, including kinase inhibition. nih.gov The synthesis begins with the reaction of the primary amine of this compound with a chloropyrimidine derivative. nih.gov Similarly, it is used to synthesize bioactive thiazolidinone rings through the cyclization of thiourea (B124793) intermediates. The ability to readily participate in reactions to form these complex cyclic structures makes it a valuable tool for chemists developing new therapeutic agents. chemchart.com

Synthesis of Advanced Biologically Active Scaffolds

Beyond specific drug classes, this compound is employed in the creation of novel and advanced molecular scaffolds with potential biological activity. lookchem.comgoogle.com A molecular scaffold is the core structure of a molecule to which various functional groups can be attached.

Researchers have used ethyl (4-aminophenyl)acetate in multicomponent reactions to create complex and unique fullerene derivatives. uni-halle.de This approach allows for the generation of unusual heterocyclic scaffolds attached to the fullerene cage in a single step, opening new avenues in materials science and medicinal chemistry. uni-halle.de Additionally, substituted versions of the compound, such as ethyl 3-iodo-4-aminophenylacetate, serve as versatile building blocks that can be further modified to create new molecules with desired pharmacological properties for use in pharmaceutical and agrochemical research. lookchem.com

Potential in Advanced Materials Science Research through Derivatives